molecular formula C13H22N4O2 B11801868 (R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

(R)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate

Cat. No.: B11801868
M. Wt: 266.34 g/mol
InChI Key: AHHHMPSXPQNSOE-SNVBAGLBSA-N
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Description

®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperidine ring substituted with a tert-butyl group and a pyrazole ring, which is further functionalized with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or their equivalents.

    Functionalization with Amino Group: The amino group can be introduced through nucleophilic substitution reactions.

    Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are removed in the final steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can yield a wide range of substituted pyrazole derivatives.

Scientific Research Applications

®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used in studies to understand the biological activity of pyrazole derivatives.

    Pharmaceutical Industry: It can serve as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

    (S)-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: The enantiomer of the compound, which may have different biological activities.

    Ethyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: A similar compound with an ethyl group instead of a tert-butyl group.

    Methyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate: Another similar compound with a methyl group.

Uniqueness

®-Tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl (2R)-2-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(17)9-8-11(14)16-15-9/h8,10H,4-7H2,1-3H3,(H3,14,15,16)/t10-/m1/s1

InChI Key

AHHHMPSXPQNSOE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=CC(=NN2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC(=NN2)N

Origin of Product

United States

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